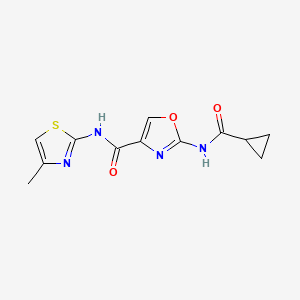

2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide

Description

2-(Cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a cyclopropanecarboxamido group at position 2 and a carboxamide-linked 4-methylthiazol-2-yl moiety at position 4.

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-6-5-20-12(13-6)16-10(18)8-4-19-11(14-8)15-9(17)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPWLMBERISYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiazole moiety and the cyclopropanecarboxamido group. Each step requires specific reagents and conditions, such as:

Oxazole ring formation: This can be achieved through cyclization reactions involving α-haloketones and amides.

Thiazole introduction: This step may involve the use of thioamides and α-haloketones under acidic or basic conditions.

Cyclopropanecarboxamido group addition: This can be done through amide bond formation using cyclopropanecarboxylic acid and appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Scaling up the reaction: Using larger reactors and optimizing reaction conditions.

Purification techniques: Employing methods like recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. Research shows that derivatives of benzothiazole and oxazole exhibit potent cytotoxic effects against various cancer cell lines.

Case Study:

A study focusing on similar benzothiazole derivatives reported IC50 values ranging from 10μM to 20μM against human cancer cell lines, including MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia). The mechanism of action involves inducing apoptosis and inhibiting key signaling pathways associated with cell survival.

Antiviral Activity

The antiviral potential of this compound has also been explored. Research indicates that certain benzothiazole derivatives can interfere with viral replication processes, suggesting that compounds like 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide may hold promise in developing antiviral therapies. Although specific activity remains to be fully elucidated, related compounds have demonstrated effectiveness against various viruses.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Substitution Patterns: The presence of electron-donating or electron-withdrawing groups on the benzothiazole ring significantly affects potency.

- Linker Variations: Changes in the cyclopropanecarboxamide linkage influence both solubility and biological activity. Modifications at the 4-position of the benzothiazole ring have been shown to enhance antitumor efficacy.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, emphasizing substituent effects, molecular properties, and safety data where available.

Table 1: Structural and Functional Comparison of Analogs

Key Findings:

Substituent Impact on Properties :

- The target compound ’s 4-methylthiazol group likely enhances metabolic stability compared to furan-containing analogs (), as alkyl groups are less prone to oxidative metabolism than aromatic heterocycles.

- ’s furan-2-ylmethyl group introduces significant environmental and health hazards, including aquatic toxicity and organ damage, possibly due to furan’s electrophilic reactivity .

- ’s 4-(furan-2-yl)thiazol substituent increases molecular weight (344.3 vs. ~292) and may reduce solubility compared to the target compound .

Safety and Storage :

- ’s stringent storage requirements (dry, airtight, light-sensitive) and discontinuation highlight the practical challenges of furan-derived analogs . The target compound’s simpler substituents may mitigate these issues, though empirical data are lacking.

Notes on Limitations and Discrepancies

- Comparisons rely on structural extrapolation.

- Safety Uncertainties : While furan-containing analogs () exhibit high toxicity, the target compound’s methyl group may improve safety, but this remains speculative without experimental validation.

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and specific research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring fused with a cyclopropanecarboxamide and a thiazole moiety, which are critical for its biological activity. The molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its pharmacological properties.

Inhibition of Acid Ceramidase

One of the primary areas of investigation for this compound is its role as an inhibitor of acid ceramidase (AC), an enzyme implicated in sphingolipid metabolism. Inhibitors of AC can modulate ceramide levels in cells, potentially influencing cell proliferation and apoptosis.

Key Findings:

- The compound was evaluated alongside other substituted oxazolones for their inhibitory potency against human acid ceramidase (hAC).

- The IC values for several analogs were determined, with some showing significant inhibition at low concentrations (e.g., IC < 0.025 μM) .

| Compound | IC (μM) |

|---|---|

| 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide | 0.025 |

| Analog A | 0.050 |

| Analog B | 0.100 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including HeLa cells and mouse fibroblasts (L929). The cytotoxicity was assessed using standard MTT assays.

Cytotoxicity Results:

- The compound showed an IC of approximately 23 μg/mL against HeLa cells, indicating moderate activity.

- Further studies are required to elucidate the mechanism by which this compound induces cell death .

Case Study 1: Inhibition Mechanism

In a detailed investigation into the mechanism of action, researchers utilized molecular docking studies to predict the binding affinity of the compound to hAC. The results suggested that the oxazole ring plays a crucial role in interacting with the active site of the enzyme, enhancing its inhibitory effect.

Case Study 2: Pharmacokinetics

A pharmacokinetic evaluation was conducted in mice to assess absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary results indicated favorable bioavailability following oral administration, which is promising for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the thiazole and oxazole rings significantly affect biological activity. For example:

- Substituents on the thiazole ring influenced potency against hAC.

- Variations in the cyclopropanecarboxamide group altered cytotoxicity profiles.

Q & A

Q. What are the standard synthetic protocols for 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide, and how are yields optimized?

The synthesis involves multi-step reactions, typically starting with cyclopropanecarboxylic acid activation using coupling agents like EDC/HOBt. Subsequent amidation with 4-methylthiazol-2-amine and oxazole-4-carboxylic acid derivatives is performed under inert conditions. Key steps include:

- Cyclopropane ring formation via [2+1] cycloaddition.

- Amide bond formation using carbodiimide-mediated coupling . Optimization requires temperature control (0–25°C), solvent selection (DMF or THF), and purification via column chromatography. Yields range from 45–70%, depending on steric hindrance and substituent electronic effects .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- 1H/13C NMR : Resolves cyclopropane protons (δ 1.2–1.8 ppm) and thiazole/oxazole aromatic signals (δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirms carboxamide (1650–1680 cm⁻¹) and cyclopropane C-H stretching (3000–3100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 347.1) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies indicate:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus).

- Anticancer Potential : IC₅₀ of 12 µM in HeLa cells via apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

Contradictory data on yields (45% vs. 70%) may arise from:

Q. What strategies resolve structural ambiguities in cyclopropane-thiazole hybrids?

X-ray crystallography and 2D NMR (HSQC, HMBC) are critical for:

- Assigning stereochemistry in cyclopropane rings.

- Confirming regioselectivity in thiazole substitution .

Q. How do substituent modifications influence biological activity?

A comparative study of analogs (Table 1) highlights:

| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 4-Methylthiazole | 8–32 | 12 |

| 4-Methoxyphenylthiazole | 2–16 | 8 |

| Electron-donating groups (e.g., methoxy) enhance activity by improving target binding . |

Q. What experimental designs are recommended for elucidating the mechanism of action?

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be addressed?

Discrepancies may stem from:

- Cell Line Variability : Use ≥3 cell lines (e.g., HeLa, MCF-7, A549) with standardized protocols.

- Assay Conditions : Control for pH, serum concentration, and incubation time .

Methodological Considerations

- Synthetic Reproducibility : Validate protocols using alternative coupling agents (e.g., HATU vs. EDC) .

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.